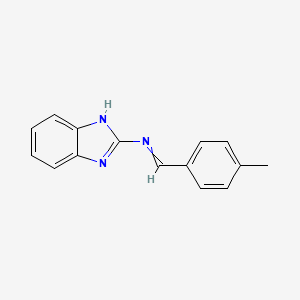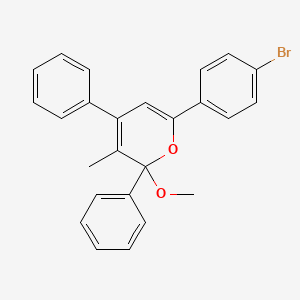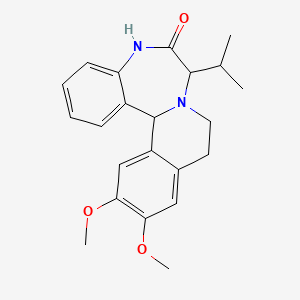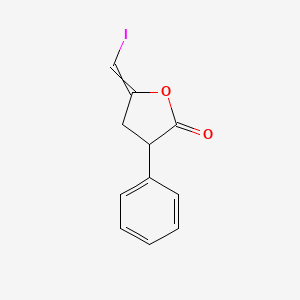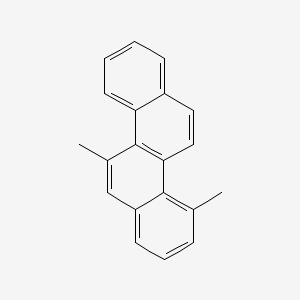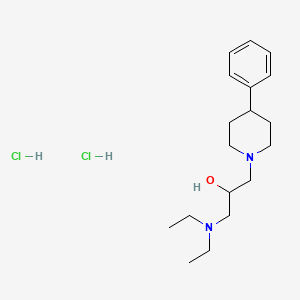
alpha-((Diethylamino)methyl)-4-phenyl-1-piperidineethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves the reaction of piperidine with various reagents to introduce the ethanol and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidineethanol: A simpler derivative with similar structural features.
2-Piperidineethanol: Another piperidine derivative with a different substitution pattern.
Lubeluzole dihydrochloride: A compound with similar pharmacological properties.
Uniqueness
1-PIPERIDINEETHANOL, ALPHA-((DIETHYLAMINO)METHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
76907-72-7 |
|---|---|
Fórmula molecular |
C18H32Cl2N2O |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H30N2O.2ClH/c1-3-19(4-2)14-18(21)15-20-12-10-17(11-13-20)16-8-6-5-7-9-16;;/h5-9,17-18,21H,3-4,10-15H2,1-2H3;2*1H |
Clave InChI |
WHGWMICAPZBNTJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN1CCC(CC1)C2=CC=CC=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


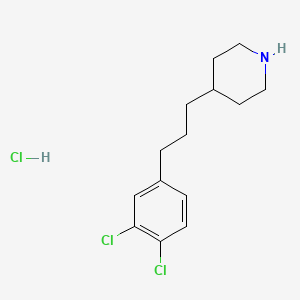

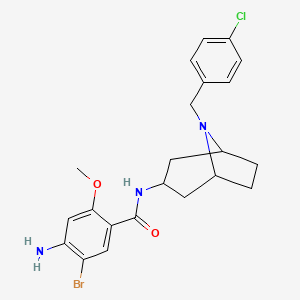
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)

![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
